molecular formula C16H13N3OS B2381963 N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide CAS No. 81556-13-0

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

Cat. No. B2381963
CAS RN: 81556-13-0
M. Wt: 295.36
InChI Key: BAAXTWGIWRHQSD-UHFFFAOYSA-N
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Description

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C16H13N3OS . It has a molecular weight of 295.36 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide consists of a thiazole ring attached to a phenyl group and a benzohydrazide group . The InChI code for the compound is 1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) .


Physical And Chemical Properties Analysis

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a solid compound . Its melting point is reported to be 247 ºC . The compound has a molecular weight of 295.365 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide derivatives have been synthesized and characterized, showing promising biological activities. Notably, some derivatives exhibited significant analgesic, antifungal, antibacterial, and antiproliferative activities. For instance, Vijaya Raj et al. (2007) reported the synthesis of 2-bromo-5-methoxy derivatives with notable analgesic and antiproliferative activities (Vijaya Raj et al., 2007).

Anticancer Evaluation

  • These compounds have been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized derivatives exhibiting moderate to excellent anticancer activity against various cancer cell lines, surpassing the activity of reference drugs in some cases (Ravinaik et al., 2021).

Antimicrobial and Hemolytic Agents

  • The derivatives have also been studied for their antimicrobial and hemolytic properties. Rehman et al. (2016) synthesized N-substituted derivatives showing activity against selected microbial species with minimal toxicity (Rehman et al., 2016).

Applications in Green Chemistry

  • The reactions involving this compound conform to green chemistry principles, with Horishny and Matiychuk (2020) reporting nearly quantitative yields in water as a reaction medium (Horishny & Matiychuk, 2020).

Fluorescent and Chromogenic Probe Applications

  • A novel Schiff base fluorescent and chromogenic probe involving a derivative of this compound has been reported by Xu et al. (2017) for CN− detection under physiological conditions, demonstrating potential applications in clinical diagnostics (Xu et al., 2017).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

The primary target of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.

Mode of Action

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide interacts with COX, potentially inhibiting its activity . This inhibition could lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain.

Biochemical Pathways

The compound’s interaction with COX affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX, N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can disrupt this pathway, leading to downstream effects such as reduced inflammation.

Result of Action

The molecular and cellular effects of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide’s action primarily involve the reduction of inflammation and pain . By inhibiting COX and disrupting the production of prostaglandins, the compound can potentially alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

properties

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXTWGIWRHQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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